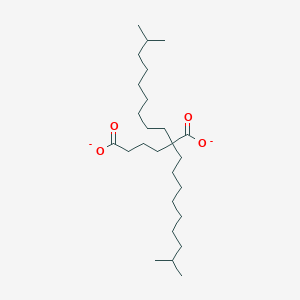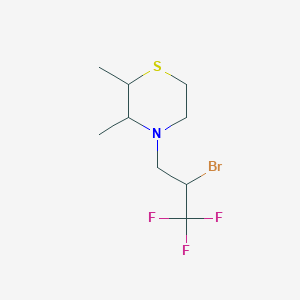
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine is a chemical compound with the molecular formula C9H15BrF3NOS. This compound is known for its unique structural features, including the presence of bromine, fluorine, and sulfur atoms, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine typically involves the reaction of 2,3-dimethylthiomorpholine with 2-bromo-3,3,3-trifluoropropyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its ability to form strong interactions with these targets, leading to modulation of their activity. The sulfur atom in the thiomorpholine ring can also participate in redox reactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine can be compared with other similar compounds, such as:
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine: This compound lacks the dimethyl groups and the sulfur atom, which can significantly alter its chemical and biological properties.
2,3-Dimethylthiomorpholine: This compound lacks the bromine and fluorine atoms, making it less reactive in certain chemical reactions.
4-(2-Chloro-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine: The substitution of bromine with chlorine can affect the compound’s reactivity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C9H15BrF3NS |
|---|---|
Peso molecular |
306.19 g/mol |
Nombre IUPAC |
4-(2-bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C9H15BrF3NS/c1-6-7(2)15-4-3-14(6)5-8(10)9(11,12)13/h6-8H,3-5H2,1-2H3 |
Clave InChI |
BWVRHMXVBOEIBR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCCN1CC(C(F)(F)F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
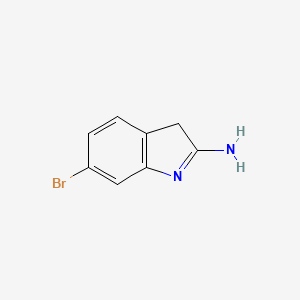
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
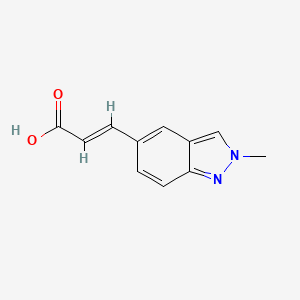
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
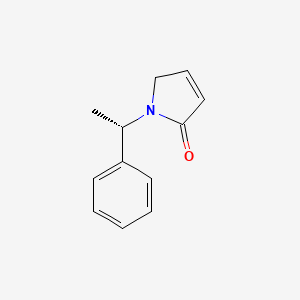
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
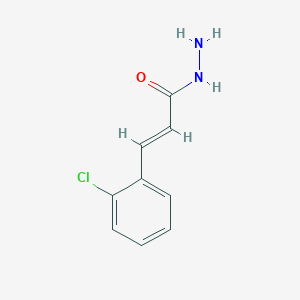
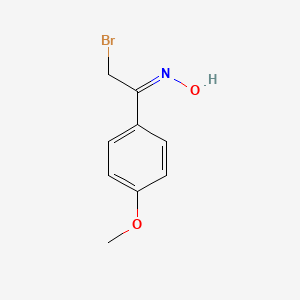
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
